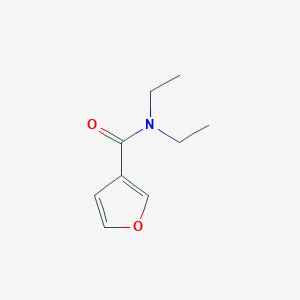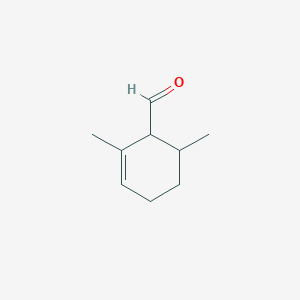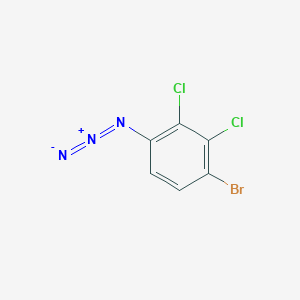![molecular formula C8H14O4S B6599248 methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate CAS No. 38293-65-1](/img/structure/B6599248.png)
methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate” is a chemical compound with the molecular formula C8H14O4S . It has an average mass of 206.259 Da and a monoisotopic mass of 206.061279 Da .
Molecular Structure Analysis
The molecular structure of “methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate” can be represented by the SMILES stringCOC(=O)CCSCC(=O)OC . This indicates that the molecule contains a methoxy group, a sulfanyl group, and two carbonyl groups . Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.23 . It is a liquid at room temperature with a boiling point of 258-259 °C . Its refractive index is 1.4750 .Mechanism of Action
Safety and Hazards
“Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate” is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its flash point is 54.4 °C . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWDTDIHGAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)
